N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide
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Overview
Description
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide is a synthetic organic compound that features a piperidine ring substituted with a 3,4-dichlorophenylmethyl group and a 2-methoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide typically involves multiple steps:
Preparation of 3,4-dichlorophenylmethylamine: This can be achieved by reacting 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere.
Formation of the piperidine intermediate: The 3,4-dichlorophenylmethylamine is then reacted with 4-piperidone to form the piperidine intermediate.
Final coupling reaction: The piperidine intermediate is coupled with 2-methoxypropanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: The compound is studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Chemical Biology: Used as a tool compound to study the function of specific proteins and pathways in cells.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide: A compound with similar structural features and potential pharmacological applications.
3,4-Dichlorophenethylamine: A related compound used in the synthesis of various derivatives.
Uniqueness
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2-methoxypropanamide moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-11(22-2)16(21)19-13-5-7-20(8-6-13)10-12-3-4-14(17)15(18)9-12/h3-4,9,11,13H,5-8,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWSTEGHALXUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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